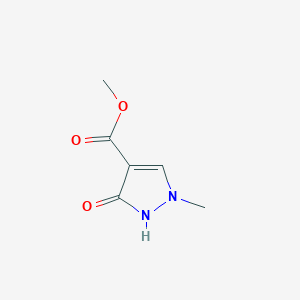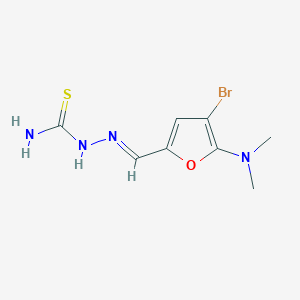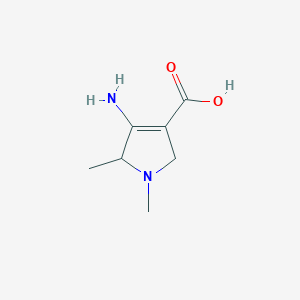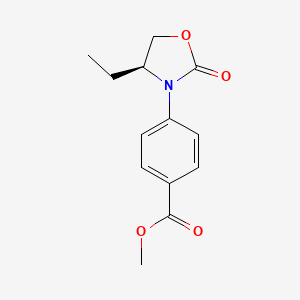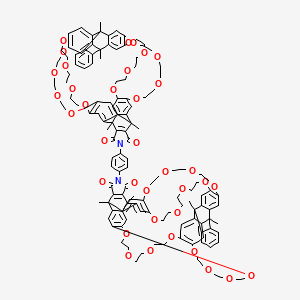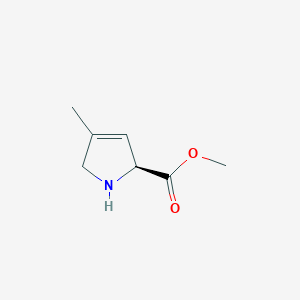
(S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a chiral compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an α,β-unsaturated ester with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrole-2-methanol.
Substitution: N-alkyl or N-acyl pyrrole derivatives.
Scientific Research Applications
(S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate: (racemic mixture)
Uniqueness
(S)-Methyl 4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry can influence its interaction with biological targets, leading to enhanced selectivity and potency in certain applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (2S)-4-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h3,6,8H,4H2,1-2H3/t6-/m0/s1 |
InChI Key |
DFQWQKYJEJGGLX-LURJTMIESA-N |
Isomeric SMILES |
CC1=C[C@H](NC1)C(=O)OC |
Canonical SMILES |
CC1=CC(NC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
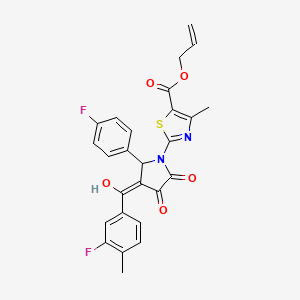
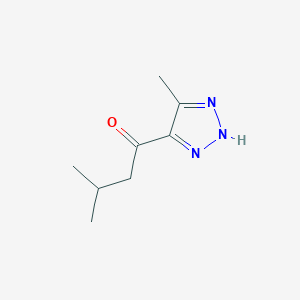
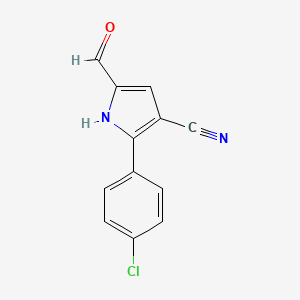

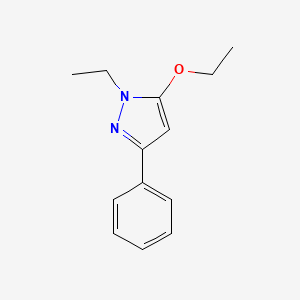
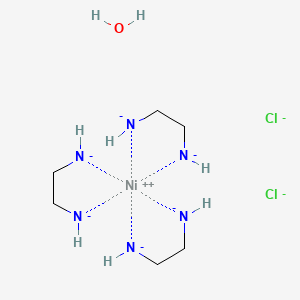
![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
